![molecular formula C26H29FN4O2 B2770125 2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1189422-90-9](/img/structure/B2770125.png)
2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a piperazine derivative . It has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-Adrenoceptor blocking . It exhibits high subtype-selectivity to both α1D- and α1A- AR .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a multi-step protocol, including the preparation of the 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of a Mannich base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including HRMS, IR, 1H and 13C NMR .Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibitors
The compound and its analogues have been studied for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. Analogue compounds have shown significant potency, with some derivatives being 10-100 times more potent than initial lead molecules. These findings have led to the development of new non-nucleoside HIV-1 reverse transcriptase inhibitors for potential clinical evaluation (Romero et al., 1994).
Antioxidant Activity for Parkinson's Disease
Research has also focused on the design of compounds as potential dopamine D2 receptor agonists with antioxidant activity, which could be beneficial for treating Parkinson's disease. Despite not showing affinity to the dopamine D2 receptor, one compound demonstrated potent antioxidant properties, contributing to the understanding of its biological activity and potential therapeutic uses (Kaczor et al., 2021).
Antitumor Activity
Bis-indole derivatives, including compounds with similar structures, have been synthesized and evaluated for their antitumor activity. The results indicate that certain derivatives exhibit significant activity against various human cancer cell lines, suggesting their potential as antitumor agents. The study provides insight into the compounds' mechanisms of action, including proteasome inhibition and inhibition of plasma membrane electron transport (Andreani et al., 2008).
Serotonin Receptor Antagonists
Several compounds have been identified as potent and selective antagonists at serotonin receptors, which are critical for cognitive function. These findings are important for the development of treatments for cognitive disorders, including Alzheimer's disease. The selective inhibition of serotonin receptors without affecting other neurotransmitter systems could lead to novel therapeutic approaches (Nirogi et al., 2017).
Selective Agonists and Antagonists for Neurotransmitter Receptors
Research into the compound's analogues has resulted in the discovery of selective agonists and antagonists for various neurotransmitter receptors. These compounds have potential applications in the study of mood disorders and the development of new psychiatric medications. By targeting specific receptor subtypes, these compounds offer insights into the complex interactions between neurotransmitter systems and psychiatric disorders (Heinrich et al., 2004).
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-3-18(2)28-24(32)17-31-25(20-9-11-21(27)12-10-20)29-23-16-30(14-13-22(23)26(31)33)15-19-7-5-4-6-8-19/h4-12,18H,3,13-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPJTQZPPLHDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=NC2=C(C1=O)CCN(C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(butan-2-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.